molecular formula C13H19Cl2NO B1456144 4-Chloro-3-methylphenyl 4-piperidinylmethyl ether hydrochloride CAS No. 1219961-01-9

4-Chloro-3-methylphenyl 4-piperidinylmethyl ether hydrochloride

Cat. No.: B1456144
CAS No.: 1219961-01-9
M. Wt: 276.2 g/mol
InChI Key: GWVMWQUZSOVGPF-UHFFFAOYSA-N
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Description

4-Chloro-3-methylphenyl 4-piperidinylmethyl ether hydrochloride is a piperidine-derived compound featuring a 4-chloro-3-methylphenoxy group linked via a methylene bridge to the piperidine nitrogen.

Properties

IUPAC Name

4-[(4-chloro-3-methylphenoxy)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO.ClH/c1-10-8-12(2-3-13(10)14)16-9-11-4-6-15-7-5-11;/h2-3,8,11,15H,4-7,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWVMWQUZSOVGPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC2CCNCC2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Chloro-3-methylphenyl 4-piperidinylmethyl ether hydrochloride is a compound of interest in pharmacological research due to its potential biological activities. This article explores its interactions with various molecular targets, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a 4-chloro-3-methylphenyl moiety linked to a 4-piperidinylmethyl ether structure. This unique combination of functional groups contributes to its biological activity, particularly in modulating receptor interactions and enzyme inhibition.

The mechanism by which this compound exerts its effects is primarily through interactions with specific receptors and enzymes.

  • Molecular Targets : The compound may interact with neurotransmitter receptors, particularly those involved in cholinergic signaling, and certain bacterial enzymes.
  • Binding Affinity : Preliminary studies indicate that the compound exhibits significant binding affinity to various biological targets, which is crucial for its pharmacological efficacy.

Biological Activity

Research indicates that this compound has several notable biological activities:

  • Receptor Modulation : It has been shown to act as a modulator of muscarinic acetylcholine receptors, which are implicated in numerous neurological processes. This interaction suggests potential applications in treating disorders such as Alzheimer's disease and schizophrenia .
  • Enzyme Inhibition : The compound has demonstrated inhibitory effects on enzymes such as butyrylcholinesterase (BChE), which plays a critical role in the hydrolysis of choline esters. Inhibition of BChE can have therapeutic implications in conditions characterized by cholinergic dysfunction .

Research Findings and Case Studies

Several case studies highlight the biological activity of this compound:

  • In Vitro Studies : In vitro assays have shown that the compound effectively inhibits BChE activity, with IC50 values indicating moderate potency. This suggests its potential use in managing conditions like myasthenia gravis or other cholinergic-related disorders.
  • Neuropharmacological Effects : Animal studies have demonstrated that administration of the compound leads to significant behavioral changes consistent with enhanced cholinergic activity, supporting its role as a potential therapeutic agent for cognitive enhancement .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
2-Chloro-5-methylphenyl 4-piperidinylmethyl ether hydrochlorideDifferent chloro-substituent positionExhibits distinct antimicrobial properties
3-Chloro-4-fluorophenyl 4-piperidinylmethyl ether hydrochlorideFluorine instead of chlorinePotentially different CNS activity profile
2-Chloro-4-fluorophenyl 3-piperidinylmethyl ether hydrochlorideAltered ether positionVariations in reactivity due to different substituents

The structural variations significantly influence the biological activities and therapeutic potentials of these compounds.

Scientific Research Applications

4-Chloro-3-methylphenyl 4-piperidinylmethyl ether hydrochloride is a chemical compound with potential applications in environmental science, pollution research, and medicinal chemistry. Its structure includes a chloro-substituted aromatic ring and a piperidine moiety, contributing to its chemical properties and potential biological activities.

Environmental Science and Pollution Research

This compound is used to create nanofibers of poly (4-chloro-3-methylphenyl methacrylate) (CMPMA) and nano Ag-doped poly (CMPMA) composite nanofibers. Nano Ag-doped poly (CMPMA) composite nanofibers have demonstrated effectiveness in decontaminating water from microorganisms. Nanofibers are prepared through electrospinning.

Medicinal Chemistry Research

This compound is also utilized in synthesizing and characterizing 4- [4–chloro-3- (trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives to assess their analgesic potential. Most of these compounds displayed potent analgesic efficacy with durations of action ranging from ultrashort to long. The derivatives were synthesized and characterized using physical and spectral methods, including HR-EIMS, HR-FABMS, 1H-NMR, 13C-NMR, UV, and FT-IR.

Reactions

The chemical behavior of this compound can be explored through reactions typical of ether and amine functionalities:

  • N-alkylation to form quaternary ammonium salts.
  • Acylation with various acylating agents.
  • Ether cleavage under acidic conditions to yield corresponding phenols and alcohols.

These reactions are crucial for understanding the reactivity and potential modifications of the compound for various applications.

Potential Biological Activities

Research indicates that compounds similar to this compound exhibit significant biological activities:

  • Antimicrobial properties
  • CNS activity

Analogues

Compound NameStructural FeaturesUnique Aspects
2-Chloro-5-methylphenyl 4-piperidinylmethyl ether hydrochlorideDifferent chloro-substituent positionExhibits distinct antimicrobial properties
3-Chloro-4-fluorophenyl 4-piperidinylmethyl ether hydrochlorideFluorine instead of chlorinePotentially different CNS activity profile
2-Chloro-4-fluorophenyl 3-piperidinylmethyl ether hydrochlorideAltered ether positionVariations in reactivity due to different substituents

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

4-((4-Chloro-3-ethylphenoxy)methyl)piperidine hydrochloride (CAS 1219979-90-4)
  • Structure : Differs by an ethyl group (vs. methyl) at the 3-position of the phenyl ring.
  • Molecular Formula: C₁₄H₂₁Cl₂NO (MW: 290.228) .
  • Such substitutions are critical in optimizing pharmacokinetic properties .
4-Iodobenzyl 4-piperidinylmethyl ether hydrochloride (CAS 1220020-08-5)
  • Structure : Substitutes chlorine with iodine at the 4-position.
4-(3-Methoxyphenyl)piperidine hydrochloride (CAS 325808-20-6)
  • Structure : Replaces chloro and methyl groups with a methoxy substituent.
  • Molecular Formula: C₁₂H₁₈ClNO (MW: 227.73) .
  • Implications : Methoxy’s electron-donating nature contrasts with chloro’s electron-withdrawing effect, influencing electronic distribution and receptor interactions .

Variations in the Linker and Heterocycle

3-[2-(4-Chloro-3-methylphenoxy)ethyl]piperidine hydrochloride (CAS 1219982-96-3)
  • Structure : Features an ethylene (-CH₂CH₂-) linker instead of methylene (-CH₂-).
  • Implications : A longer linker may increase conformational flexibility, affecting binding pocket accessibility and potency .
4-Piperidinylmethyl cyclopentanecarboxylate hydrochloride (CAS 1220027-40-6)
  • Structure : Replaces the ether linkage with an ester group.
  • Molecular Formula: C₁₂H₂₂ClNO₂ (MW: 247.76) .
  • Implications : Esters are more prone to hydrolysis than ethers, impacting metabolic stability and bioavailability .

Pharmacological Analogues

N-(4-Piperidinylmethyl)amine Derivatives (G-Quadruplex Binders)
  • Structure : Piperidinylmethyl group coupled to aromatic systems.
  • Activity : Stabilizes DNA G-quadruplex structures, inhibiting oncogene transcription (e.g., c-myc, c-Kit) .
  • Comparison: The target compound’s chloro-methylphenoxy group may enhance DNA binding via hydrophobic and electrostatic interactions, similar to ethyl or methoxy analogs .
Ex 26 (Selective S1PR1 Antagonist)
  • Structure : Contains a 4-chloro-3-methylphenyl moiety within a larger scaffold.
  • Implications : Substituent positioning (e.g., chloro at 4-, methyl at 3-) is critical for receptor specificity .

Data Table: Structural and Physicochemical Comparison

Compound Name (CAS) Substituents (Phenyl) Linker Heterocycle Molecular Weight Key Properties/Activities
4-Chloro-3-methylphenyl 4-piperidinylmethyl ether hydrochloride (Hypothetical) 4-Cl, 3-Me -CH₂- Piperidine ~276.23 (est.) Potential G-quadruplex binding
4-((4-Chloro-3-ethylphenoxy)methyl)piperidine HCl (1219979-90-4) 4-Cl, 3-Et -CH₂- Piperidine 290.228 Increased lipophilicity
4-Iodobenzyl 4-piperidinylmethyl ether HCl (1220020-08-5) 4-I -CH₂- Piperidine - Halogen-bonding potential
3-[2-(4-Chloro-3-Me-phenoxy)ethyl]piperidine HCl (1219982-96-3) 4-Cl, 3-Me -CH₂CH₂- Piperidine - Enhanced conformational flexibility
4-(3-Methoxyphenyl)piperidine HCl (325808-20-6) 3-MeO Direct bond Piperidine 227.73 Electron-donating substituent

Research Findings and Implications

  • Receptor Antagonism : Structural analogs with chloro-methylphenyl groups (e.g., Ex 26) demonstrate receptor-specific activity, highlighting the importance of substituent positioning .
  • Metabolic Stability : Ether linkages (vs. esters) improve stability, as seen in piperidinylmethyl ethers compared to carboxylate derivatives .

Preparation Methods

Ether Formation via Nucleophilic Aromatic Substitution

A common approach involves nucleophilic aromatic substitution (SNAr) where a phenol derivative (4-chloro-3-methylphenol) reacts with a suitable piperidinylmethyl halide or leaving group derivative. The reaction is usually carried out in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile, often in the presence of a base like potassium hydroxide or sodium hydride to deprotonate the phenol, enhancing nucleophilicity.

  • Reaction conditions: Elevated temperatures (e.g., 100–175 °C) in sealed tubes to accelerate the substitution reaction.
  • Reaction time: Typically 15–20 minutes under optimized conditions.
  • Base: Potassium hydroxide is preferred for phenol deprotonation.
  • Solvent: DMF is widely used due to its high boiling point and ability to dissolve both reactants.

This method is supported by analogous syntheses of related compounds where rapid and efficient ether formation is achieved under these conditions.

Formation of Piperidinylmethyl Ether Intermediate

The piperidinylmethyl moiety is introduced by reacting the chlorinated phenol intermediate with 4-piperidinylmethyl chloride or bromide under nucleophilic substitution conditions. This step may be catalyzed or facilitated by bases and carried out in solvents such as methylene chloride or toluene at moderate temperatures (25–60 °C).

Conversion to Hydrochloride Salt

The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent system (e.g., methanol or ethereal solvents) to improve crystallinity, stability, and handling.

  • Reaction conditions: Room temperature stirring for several hours.
  • Purification: Crystallization from mixed solvents such as isopropyl acetate and cyclohexane to yield pure hydrochloride salt.

Reaction Conditions and Parameters Summary

Step Reagents/Conditions Temperature (°C) Time Solvent(s) Notes
Chlorination of phenol Oxalyl chloride + DMF catalyst -10 to 50 3–12 hours Methylene chloride, acetonitrile, toluene Molar ratio oxalyl chloride:substrate 1–1.2
Ether formation (SNAr) 4-chloro-3-methylphenol + piperidinylmethyl halide + KOH 100–175 15–20 minutes DMF Sealed tube, base deprotonation
Piperidinylmethyl ether formation Piperidinylmethyl chloride + phenol intermediate 25–60 1–4 hours Methylene chloride, toluene Moderate temperature for substitution
Hydrochloride salt formation HCl treatment 20–25 Several hours Methanol, ether solvents Crystallization for purification

Purification and Characterization

  • The hydrochloride salt is typically purified by recrystallization from solvent mixtures such as isopropyl acetate and cyclohexane.
  • Characterization methods include Powder X-ray Diffraction (PXRD) to confirm crystalline form, High-Performance Liquid Chromatography (HPLC) for purity assessment, and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm structure.

Research Findings and Optimization Notes

  • The use of non-protic solvents such as methylene chloride and acetonitrile in the chlorination step improves yield and reduces side reactions.
  • Optimizing the molar ratios of chlorinating agents and substrates is crucial to avoid over-chlorination and formation of poly-chlorinated by-products.
  • The nucleophilic aromatic substitution reaction proceeds rapidly under sealed tube conditions at elevated temperatures, significantly reducing reaction time while maintaining high yield and purity.
  • The hydrochloride salt formation step enhances the compound’s stability and facilitates handling and storage.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 4-Chloro-3-methylphenyl 4-piperidinylmethyl ether hydrochloride to maximize yield and purity?

  • Methodological Answer : Synthesis typically involves condensation reactions between 4-piperidinylmethyl precursors and substituted phenyl ethers. Mannich reactions using formaldehyde and amine components (e.g., phenethylamine hydrochloride) under mild alkaline conditions (pH 8–9) in dichloromethane or ethanol at 25–40°C yield intermediates with 87–98% efficiency. Purification via flash chromatography (petroleum ether/ethyl acetate gradients) or recrystallization improves purity .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms substituent positions and stereochemistry. Infrared (IR) spectroscopy identifies functional groups (e.g., ether C-O-C stretches at ~1100 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (using SHELX programs) resolves crystal structures .

Q. How can researchers optimize solubility and stability for in vitro assays involving this compound?

  • Methodological Answer : Solubility is enhanced using polar aprotic solvents (DMSO, DMF) or aqueous buffers with cyclodextrin carriers. Stability studies under varying pH (4–9) and temperatures (4–37°C) recommend lyophilized storage at –20°C. Aggregation-prone behavior requires dynamic light scattering (DLS) monitoring .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s potential interaction with G-quadruplex DNA structures?

  • Methodological Answer : Computational docking (AutoDock Vina) and molecular dynamics simulations predict π-π stacking between the chlorophenyl group and guanine tetrads. Thermodynamic studies (ITC, CD spectroscopy) quantify binding affinities (ΔG ~ –8 kcal/mol) and stabilization effects on c-myc/c-Kit promoters .

Q. How should researchers resolve discrepancies in biological activity data observed across different assay systems?

  • Methodological Answer : Cross-validate using orthogonal assays (e.g., SPR for binding kinetics, cellular luciferase reporters for transcriptional inhibition). Control for off-target effects via CRISPR knockouts of suspected receptors (e.g., cannabinoid CB1/CB2) and compare with structurally related analogs (e.g., SR141716A) .

Q. What computational strategies are recommended for predicting the compound’s pharmacokinetic properties?

  • Methodological Answer : Use QSAR models (e.g., SwissADME) to predict logP (~3.2), CNS permeability, and CYP450 metabolism. Molecular dynamics simulations (AMBER, GROMACS) assess membrane penetration and plasma protein binding (>90% albumin) .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with improved selectivity?

  • Methodological Answer : Systematic substitution of the chloro-methylphenyl group (e.g., with fluoro or methoxy groups) and piperidine N-methylation reduces off-target binding. Pharmacophore mapping (Discovery Studio) identifies critical hydrogen-bond acceptors and hydrophobic regions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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4-Chloro-3-methylphenyl 4-piperidinylmethyl ether hydrochloride
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4-Chloro-3-methylphenyl 4-piperidinylmethyl ether hydrochloride

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